molecular formula C10H7F3N2O B8268953 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B8268953
M. Wt: 228.17 g/mol
InChI Key: JRQGBAVVVAHXDM-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a compound of significant interest in the fields of chemistry and pharmacology. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

The synthesis of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and trifluoroacetyl chloride.

    Reaction Conditions: The key steps include the formation of the indole core, followed by the introduction of the trifluoromethyl group. This can be achieved through electrophilic substitution reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions:

Scientific Research Applications

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways .

Comparison with Similar Compounds

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other indole derivatives:

Properties

IUPAC Name

1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQGBAVVVAHXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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